(3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one
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Overview
Description
The compound identified as “(3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves a C-H alkylation reaction, which is facilitated by mechanical grinding.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated hydrocarbons and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one exerts its effects involves specific molecular targets and pathways. The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one include other indole derivatives and related chemical entities. Examples include:
- Indole-3-acetic acid
- Indole-3-butyric acid
- Tryptophan
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Properties
IUPAC Name |
(3E)-1-methyl-3-(2-oxo-1H-indol-3-ylidene)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9H,1H3,(H,18,20)/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOCRUSVMMAKSC-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C4=CC=CC=C4NC3=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\3/C4=CC=CC=C4NC3=O)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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